Cozaar

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

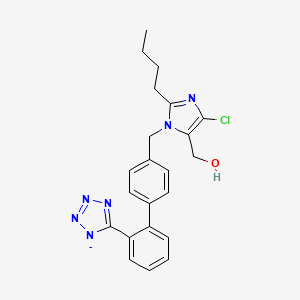

5-(4’-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide is a complex organic compound with a molecular formula of C22H22ClN6O This compound is known for its intricate structure, which includes an imidazole ring, a biphenyl group, and a tetrazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(4’-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole or biphenyl derivatives.

Aplicaciones Científicas De Investigación

Treatment of Hypertension

Cozaar is primarily indicated for the treatment of hypertension in adults and children aged six years and older. It effectively lowers blood pressure, which in turn reduces the risk of cardiovascular events such as strokes and myocardial infarctions. Clinical trials have demonstrated that losartan's efficacy in reducing blood pressure translates to significant reductions in cardiovascular morbidity and mortality, especially in populations with elevated baseline risks, such as those with diabetes or hyperlipidemia .

Key Points:

- Mechanism of Action: Losartan works by blocking the action of angiotensin II, a natural substance that constricts blood vessels, thereby promoting vasodilation and lowering blood pressure .

- Combination Therapy: It can be used alone or in conjunction with other antihypertensive agents to achieve optimal blood pressure control .

Cardiovascular Risk Reduction

In addition to its primary use in hypertension, this compound is indicated for patients with left ventricular hypertrophy (enlargement of the heart's left side) who are at risk for stroke. Evidence suggests that while losartan reduces the risk of stroke in hypertensive patients with left ventricular hypertrophy, this benefit may not extend to all demographic groups, particularly African Americans .

Case Study:

In the LIFE study, a comparison was made between losartan and atenolol among Black patients with hypertension and left ventricular hypertrophy. The results indicated a higher incidence of primary cardiovascular events in patients treated with losartan compared to those receiving atenolol, suggesting a need for careful consideration of patient demographics when prescribing .

Diabetic Nephropathy

This compound is also approved for the treatment of diabetic nephropathy in patients with type 2 diabetes who exhibit hypertension and proteinuria (high levels of protein in urine). Clinical studies have shown that losartan significantly slows the progression of kidney disease in this population by reducing proteinuria and delaying the onset of end-stage renal disease .

Clinical Findings:

- In a study involving type 2 diabetic patients, those treated with losartan exhibited a marked reduction in the rate of progression to renal failure compared to placebo groups .

Additional Applications

Beyond hypertension and diabetic nephropathy, this compound has been explored for various other conditions:

- Heart Failure: While not specifically approved for heart failure management, its vasodilatory effects may provide benefits in certain cases.

- Prevention of Stroke: As part of comprehensive cardiovascular risk management strategies, it can be beneficial for stroke prevention in high-risk individuals .

Data Tables

| Application | Indication | Key Outcomes |

|---|---|---|

| Hypertension | Adults & children ≥6 years | Reduced blood pressure; decreased CV events |

| Left Ventricular Hypertrophy | Hypertensive patients | Reduced stroke risk (not applicable to all races) |

| Diabetic Nephropathy | Type 2 diabetes with hypertension | Slowed progression of kidney disease |

Mecanismo De Acción

The mechanism of action of 5-(4’-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 5-(4’-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide include:

Losartan: A well-known angiotensin II receptor antagonist used in the treatment of hypertension.

Trityl losartan: A derivative of losartan with a trityl group, used in various research applications.

Uniqueness

The uniqueness of 5-(4’-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide lies in its specific structural features, which confer distinct chemical and biological properties

Propiedades

Fórmula molecular |

C22H22ClN6O- |

|---|---|

Peso molecular |

421.9 g/mol |

Nombre IUPAC |

[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |

InChI |

InChI=1S/C22H22ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3/q-1 |

Clave InChI |

MDMTUGIZSFHDIC-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl |

SMILES canónico |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.